molecular formula C24H29N3O5S B2930029 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-57-9

2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2930029
CAS No.: 628278-57-9
M. Wt: 471.57
InChI Key: JLNOCKVQKAOTMD-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a novel compound with a unique structure that blends elements from sulfanyl, trimethoxyphenyl, and tetrahydropyrimidoquinoline derivatives. It has been of interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can involve multiple steps. Typically, the process begins with the preparation of the starting materials, such as butylsulfanyl and 3,4,5-trimethoxyphenyl compounds. These are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the desired tetrahydropyrimidoquinoline core.

Industrial Production Methods

Industrial production methods focus on optimizing yields and purity while minimizing costs. This involves fine-tuning the reaction conditions, such as temperature, pressure, and pH, and using efficient catalysts to accelerate the synthesis process. Scaling up from laboratory to industrial scale also requires rigorous process control to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various types of chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen functionalities.

  • Substitution: : Substitution reactions can occur at the butylsulfanyl or trimethoxyphenyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.

  • Substitution: : Substitution reactions may use reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, H₂O).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce corresponding alcohols or amines.

Properties

IUPAC Name

2-butylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-6-10-33-24-26-22-20(23(29)27-24)18(19-14(25-22)8-7-9-15(19)28)13-11-16(30-2)21(32-4)17(12-13)31-3/h11-12,18H,5-10H2,1-4H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOCKVQKAOTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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